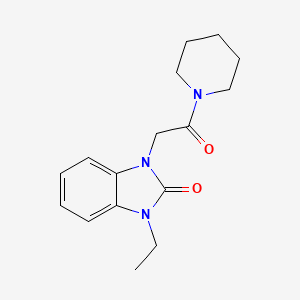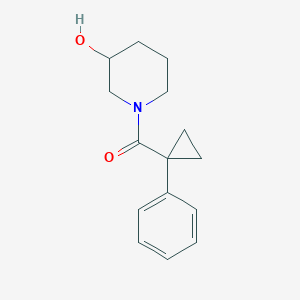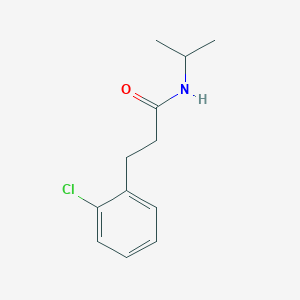![molecular formula C13H16BrNO2 B7514887 (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514887.png)
(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as JWH-018, which is a synthetic cannabinoid that is often used as a research chemical. The purpose of
作用机制
The mechanism of action of (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is similar to that of natural cannabinoids, such as delta-9-tetrahydrocannabinol (THC). It binds to cannabinoid receptors, specifically CB1 and CB2 receptors, which are located throughout the body. This binding leads to a variety of physiological and biochemical effects, including altered perception, mood, and pain sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone are similar to those of natural cannabinoids. It can cause altered perception, mood, and pain sensitivity. It can also cause changes in heart rate, blood pressure, and body temperature. Long-term use of synthetic cannabinoids, including (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, can lead to addiction, withdrawal symptoms, and other adverse effects.
实验室实验的优点和局限性
(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has several advantages for lab experiments. It is a synthetic compound, which allows for greater control over the purity and concentration of the product. It is also a potent agonist of cannabinoid receptors, which makes it useful for studying the effects of cannabinoids on the body. However, there are also limitations to using (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone in lab experiments. It is a synthetic compound, which means that its effects may not be representative of natural cannabinoids. It is also a relatively new compound, which means that there is still much to learn about its properties and effects.
未来方向
There are several future directions for research on (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone. One area of interest is the potential therapeutic applications of cannabinoids for various medical conditions. Another area of interest is the development of new synthetic cannabinoids that have greater potency and selectivity for specific cannabinoid receptors. Additionally, there is a need for more research on the long-term effects of synthetic cannabinoids, including (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, on the human body.
合成方法
The synthesis method of (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone involves the reaction of a piperidine precursor with a bromophenyl ketone. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, and requires careful control of temperature and reaction time to yield a high purity product. The final product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is widely used in scientific research as a synthetic cannabinoid. It is often used to study the effects of cannabinoids on the human body, including the brain and nervous system. This compound is also used to investigate the potential therapeutic applications of cannabinoids for various medical conditions, such as chronic pain, inflammation, and neurological disorders.
属性
IUPAC Name |
(3-bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-5-1-4-11(7-12)13(17)15-6-2-3-10(8-15)9-16/h1,4-5,7,10,16H,2-3,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWICZDUJJVZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)
![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)
![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)






![(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514859.png)

![5-[(3-Methylpiperidin-1-yl)methyl]-3-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7514884.png)

